Glutaronitrile

Description

Nomenclature and Definitional Framework of Glutaronitrile and its Derivatives

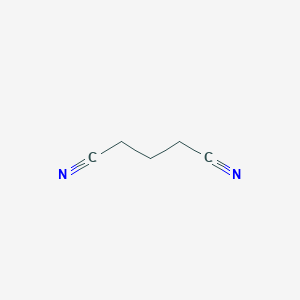

This compound is systematically named pentanedinitrile according to IUPAC nomenclature, reflecting the five-carbon chain including the carbons of the nitrile groups. wikipedia.orgnih.govthermofisher.comnist.gov It is also known by several other synonyms, such as 1,3-dicyanopropane, glutarodinitrile, glutaric acid dinitrile, 1,3-trimethylenedinitrile, and trimethylene dicyanide. nih.govnist.govfishersci.ca Its molecular formula is C₅H₆N₂. wikipedia.orgnih.govnist.govfishersci.ca

This compound derivatives are compounds that retain the core pentanedinitrile structure but feature modifications, such as the addition of substituents to the carbon chain or alterations to the nitrile groups themselves (though the latter would typically change the functional group class). Examples of derivatives explored in research include substituted glutaronitriles, where hydrogen atoms on the methylene (B1212753) carbons are replaced by other atoms or groups. For instance, 3-hydroxythis compound is a derivative with a hydroxyl group on the central carbon. orgsyn.org Another example is 2-methylenethis compound (B75433), which contains a methylene group adjacent to one of the nitrile functions. globethesis.com Methyldibromo this compound (2-bromo-2-(bromomethyl)pentanedinitrile) is a brominated derivative. cir-safety.orgulpgc.es

Significance and Research Trajectory of Dinitriles in Contemporary Chemistry

Dinitriles, as organic compounds containing two nitrile groups, are significant in contemporary chemistry due to their diverse applications as intermediates and functional materials. rsc.orgaanda.org The presence of two polar nitrile groups influences their physical properties, such as dielectric constant and solubility, making them useful as solvents, particularly in electrochemical applications like battery electrolytes. researchgate.netnih.govresearchgate.net

The research trajectory of dinitriles has evolved from fundamental studies of their synthesis and reactivity to their application in advanced materials and synthesis. They serve as crucial precursors in the polymer industry and as building blocks for fine chemicals. rsc.org Dinitriles can be transformed into various functional groups, including diamines, diesters, diamides, lactones, lactams, and cyclic imides, highlighting their versatility in organic synthesis. rsc.org Recent research also explores their presence and formation in extraterrestrial environments, such as interstellar clouds. aanda.orgacs.org

Historical Context and Evolution of Research on this compound

The historical context of this compound research is intertwined with the broader study of nitriles and dinitriles. Early research likely focused on its synthesis and basic chemical properties. Methods for synthesizing this compound and its derivatives have been developed over time, including reactions involving cyanide salts and halogenated precursors. orgsyn.org

The evolution of research has seen this compound move from a basic chemical compound to one with specific applications in various fields. Its use as a solvent in extraction processes, for example, has been explored, including novel techniques like coalescence extraction which utilizes its temperature-dependent miscibility with water. researchgate.netbyu.edutandfonline.com More recently, its potential as an electrolyte component in advanced battery technologies has become a significant area of investigation. researchgate.netnih.govresearchgate.net Research has also touched upon microbial transformations of this compound derivatives, indicating an interest in biocatalytic approaches. nih.gov

Scope and Objectives of Current this compound Research

Current research on this compound is multifaceted, driven by its potential in diverse applications. A major objective is its evaluation and optimization as a component in electrolytes for high energy and high power lithium-ion batteries. researchgate.netnih.govresearchgate.net This involves studying its electrochemical stability, ionic conductivity, and compatibility with electrode materials. researchgate.netnih.gov

Another area of research focuses on its role in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of nitrogen-containing heterocycles and polymers. rsc.orgrsc.org Novel catalytic methods for synthesizing this compound derivatives from simpler nitriles are being developed to improve efficiency and reduce the use of hazardous reagents. rsc.orgrsc.org

Furthermore, this compound and other dinitriles are subjects of astrophysical research to understand their formation pathways and presence in interstellar space. aanda.orgacs.orgjetir.org The study of its rotational spectrum aids in astronomical detection efforts. jetir.org

The scope of current research also includes exploring this compound's utility in separation science, such as in the extraction of metal ions using techniques like coalescence extraction. researchgate.netbyu.edutandfonline.com

Here is a summary of some research areas involving this compound:

| Research Area | Key Focus Areas |

| Battery Electrolytes | Electrochemical stability, ionic conductivity, co-solvent properties. researchgate.netnih.govresearchgate.net |

| Organic Synthesis | C-C bond formation, synthesis of N-heterocycles and polymers. rsc.orgrsc.org |

| Astrochemistry | Formation pathways, detection in interstellar medium. aanda.orgacs.orgjetir.org |

| Separation Science (Extraction) | Solvent properties, metal ion extraction (e.g., coalescence extraction). researchgate.netbyu.edutandfonline.com |

| Catalysis | Development of new synthetic routes and catalysts. rsc.orgrsc.org |

| Biotransformation | Microbial hydrolysis of derivatives. nih.gov |

This table highlights the breadth of contemporary research, demonstrating the continued significance of this compound beyond its fundamental chemical identity.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

pentanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c6-4-2-1-3-5-7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOMUSMDRMJOTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060266 | |

| Record name | Pentanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544-13-8 | |

| Record name | Glutaronitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutaronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutaronitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanedinitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutaronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTARONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01ZI68F3CQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for Glutaronitrile and Its Analogs

Established Synthetic Approaches for Glutaronitrile

Established methods for synthesizing this compound involve various chemical transformations of precursor molecules.

Reaction of Aldehydes or Carboxylic Acids with Ammonia (B1221849) and Subsequent Oxidation Processes

While the search results did not provide specific details on the synthesis of this compound directly from aldehydes or carboxylic acids via reaction with ammonia and subsequent oxidation, this type of reaction pathway is a general method for synthesizing nitriles. Typically, carboxylic acids can react with ammonia to form ammonium (B1175870) carboxylates, which upon heating, dehydrate to form amides. Further dehydration of amides, often under harsh conditions or with dehydrating agents, yields nitriles. Aldehydes can be converted to nitriles via the formation of oximes followed by dehydration. Subsequent oxidation steps would be required to introduce additional nitrile groups or modify the carbon skeleton to yield this compound from appropriate starting materials.

Synthesis from Epichlorohydrin (B41342) and Inorganic Cyanides

A significant route for the synthesis of this compound analogs, particularly 3-hydroxythis compound, involves the reaction of epichlorohydrin with inorganic cyanides such as sodium cyanide or potassium cyanide orgsyn.orggoogle.com. Epichlorohydrin is a reactive epoxide containing a chloromethyl group wikipedia.orgfishersci.ptwikidata.orgfishersci.nlatamanchemicals.com. Inorganic cyanides, such as sodium cyanide (NaCN) or potassium cyanide (KCN), provide the nucleophilic cyanide ion (CN⁻) wikipedia.orgfishersci.nlamericanelements.comfishersci.beeasychem.orgnih.govnih.gov.

The reaction typically proceeds in aqueous media google.com. This method has been explored for the synthesis of 3-hydroxythis compound, a substituted this compound orgsyn.orggoogle.com.

Intermediate Formation: 4-Chloro-3-hydroxy-butanenitrile

In the synthesis from epichlorohydrin and inorganic cyanides, a key intermediate formed is 4-chloro-3-hydroxy-butanenitrile google.com. This intermediate is generated by the nucleophilic attack of the cyanide ion on the epoxide ring of epichlorohydrin google.com. The epoxide ring opening is accompanied by the retention of the chlorine atom on the adjacent carbon, resulting in the formation of a chlorohydrin structure with a nitrile group google.com.

For example, the reaction of epichlorohydrin with sodium cyanide in water at controlled pH and temperature leads to the formation of 4-chloro-3-hydroxy-butanenitrile google.com. One reported procedure involves adding epichlorohydrin dropwise to a cooled solution of sodium cyanide in water, with the pH maintained around 8.5 google.com. The reaction mixture is then allowed to reach room temperature google.com.

Data Table: Formation of 4-Chloro-3-hydroxy-butanenitrile

| Reactants | Conditions | Intermediate Product | Reported Yield |

| Epichlorohydrin, NaCN | Aqueous media, pH ~ 8.5, 0°C to room temp. | 4-Chloro-3-hydroxy-butanenitrile | ~96% google.com |

This intermediate, 4-chloro-3-hydroxy-butanenitrile, can then undergo further reaction with cyanide to yield 3-hydroxythis compound orgsyn.orggoogle.com.

Preparation from Allyl Cyanide Epoxide

The search results did not yield specific information regarding the preparation of this compound directly from allyl cyanide epoxide. Allyl cyanide (but-3-enenitrile) is an organic compound with a vinyl group and a nitrile group wikipedia.orgfishersci.canih.gov. Epoxidation of the double bond in allyl cyanide would yield allyl cyanide epoxide. While epoxides can undergo ring-opening reactions with nucleophiles, a direct pathway from allyl cyanide epoxide specifically to this compound was not detailed in the provided search results.

Advanced Synthetic Strategies for Substituted Glutaronitriles

Advanced synthetic strategies often focus on the preparation of substituted glutaronitriles, which serve as valuable intermediates in the synthesis of more complex molecules google.com.

Synthesis of 3-Hydroxythis compound

3-Hydroxythis compound is a notable substituted this compound that can be synthesized through several routes orgsyn.orggoogle.com. One established method involves the reaction of epichlorohydrin with inorganic cyanides, as discussed in Section 2.1.2 orgsyn.orggoogle.com. This reaction proceeds through the formation of the 4-chloro-3-hydroxy-butanenitrile intermediate, which subsequently reacts with another equivalent of cyanide to form 3-hydroxythis compound orgsyn.orggoogle.com.

Early methods for synthesizing 3-hydroxythis compound from epichlorohydrin and inorganic cyanide suffered from limitations such as low productivity and byproduct formation google.com. For instance, one reported method yielded 60% of 3-hydroxythis compound after extended reaction and extraction times, with significant amounts of the intermediate 4-chloro-3-hydroxy-butanenitrile and 4-hydroxycrotononitrile as byproducts google.com.

More recent advancements in the synthesis of 3-hydroxythis compound from epichlorohydrin and cyanide involve the use of ionic liquids as co-solvents with water google.com. This approach has demonstrated increased productivity and selectivity, leading to higher yields of 3-hydroxythis compound google.com. For example, reacting 4-chloro-3-hydroxy-butanenitrile with potassium cyanide in a biphasic mixture of water and an ionic liquid (e.g., 1-butyl-3-methylimidazolium 2-H-perfluoropropane sulfonate or 1-hexyl-3-methylimidazolium (B1224943) hexafluorophosphate) at elevated temperatures has been shown to produce 3-hydroxythis compound in good yields (e.g., 80-82%) google.com.

Data Table: Synthesis of 3-Hydroxythis compound from 4-Chloro-3-hydroxy-butanenitrile

| Reactants | Conditions | Product | Reported Yield |

| 4-Chloro-3-hydroxy-butanenitrile, KCN | Water/Ionic Liquid biphasic mixture, 45-65°C, with incremental KCN addition | 3-Hydroxythis compound | 80-82% google.com |

Another approach mentioned for preparing 3-hydroxythis compound is the action of potassium cyanide on 1,3-dichloro-2-propanol (B29581) orgsyn.org.

Methods Involving Potassium Cyanide on 1,3-Dichloro-2-propanol or 4-Chloro-3-hydroxybutyronitrile (B93200)

The synthesis of 3-hydroxythis compound has been achieved by the reaction of potassium cyanide on 1,3-dichloro-2-propanol. orgsyn.orgorgsyn.org Another approach involves the reaction of potassium cyanide with 4-chloro-3-hydroxybutyronitrile. orgsyn.orgorgsyn.org

Use of Epichlorohydrin for 3-Hydroxythis compound Synthesis

A more convenient and satisfactory synthesis of 3-hydroxythis compound involves the use of epichlorohydrin. orgsyn.orgorgsyn.org This method typically involves the reaction of epichlorohydrin with an inorganic cyanide, such as potassium cyanide or sodium cyanide, in water. epo.orgacs.org The reaction can proceed via 4-chloro-3-hydroxybutanenitrile as an intermediate. epo.org

One described procedure involves adding potassium cyanide to a solution, followed by the dropwise addition of epichlorohydrin while maintaining a controlled temperature. orgsyn.orgorgsyn.org The reaction mixture is then stirred for an extended period. orgsyn.orgorgsyn.org The product can be isolated by extraction and distillation. orgsyn.orgorgsyn.org Yields of 3-hydroxythis compound between 54% and 62% have been reported using this method. orgsyn.orgorgsyn.org This method can also be applied to other epichlorohydrins, such as 2-methylepichlorohydrin and 2-ethylepichlorohydrin, yielding corresponding hydroxydinitriles. orgsyn.orgorgsyn.org

Another process for preparing 4-chloro-3-hydroxybutyronitrile, an intermediate in the synthesis of 3-hydroxythis compound from epichlorohydrin, involves reacting epichlorohydrin with a cyanide (like sodium or potassium cyanide) under weakly basic conditions (pH 8.0-10.0) in a mixture of water and alcohols at 20-25 °C. google.com This can yield (R)-4-chloro-3-hydroxybutyronitrile as a colorless oily substance. google.com

A three-stage process for synthesizing ethyl (R)-4-cyano-3-hydroxybutyrate, which starts with the reaction of epichlorohydrin with cyanide to produce 3-hydroxythis compound, has been developed. acs.orgresearchgate.netresearchgate.net In the first step of this process, 4-chloro-3-hydroxybutyronitrile is synthesized from epichlorohydrin and cyanide. acs.org One optimization of this step using hydrogen cyanide and epichlorohydrin co-fed into a reaction vessel at 45-50 °C resulted in a yellow solution containing 4-chloro-3-hydroxybutyronitrile in 92% yield and 3-hydroxythis compound in 3.5% yield. acs.org The second step involves the reaction of aqueous sodium cyanide with the prepared 4-chloro-3-hydroxybutyronitrile solution at 50-55 °C and pH 10 to produce 3-hydroxythis compound. acs.org

Synthesis of 2-(4-Fluorophenyl)this compound (B8631636)

2-(4-Fluorophenyl)this compound is an organic compound containing a fluorophenyl group attached to a this compound backbone. evitachem.com Its synthesis has been documented in scientific studies. evitachem.com

Nucleophilic Substitutions and Condensation Reactions

The synthesis of 2-(4-fluorophenyl)this compound typically involves multi-step reactions that may include nucleophilic substitutions and condensation reactions. evitachem.com

Reaction of 4-Fluorobenzaldehyde (B137897) with Malononitrile (B47326)

A common method for synthesizing 2-(4-fluorophenyl)this compound involves the reaction of 4-fluorobenzaldehyde with malononitrile under basic conditions. evitachem.com This reaction is usually carried out in a solvent such as ethanol (B145695) or acetonitrile (B52724) at elevated temperatures, leading to the formation of the desired nitrile compound. evitachem.com Purification of the product can be achieved using techniques like recrystallization or chromatography. evitachem.com

Synthesis of 2-Methylenethis compound (B75433)

2-Methylenethis compound, also known as 2-methylidenepentanedinitrile, is a dimerization product of acrylonitrile (B1666552). chemicalbook.inwikipedia.org It is a colorless liquid. chemicalbook.in

Dimerization of Acrylonitrile

2-Methylenethis compound is obtained by the dimerization of acrylonitrile. chemicalbook.inwikipedia.orgchemicalbook.com This dimerization can be catalyzed by various systems. chemicalbook.inwikipedia.orgchemicalbook.comresearchgate.net

One catalytic system involves the use of a metal halide and a tertiary amine. chemicalbook.inchemicalbook.comresearchgate.net For example, metal halides such as zinc chloride or aluminum chloride can be used with tertiary amines like triethylamine (B128534) as catalysts, achieving crude yields of up to 84%. wikipedia.org The catalytic activities of metals and halogens in this dimerization have been studied. researchgate.net

Tricyclohexylphosphine (B42057) has been identified as a particularly effective catalyst for the head-to-tail dimerization of acrylonitrile, providing an efficient, scalable, and highly selective method for preparing 2-methylenethis compound with a low catalyst loading. google.comresearchgate.net A synthesis method using tricyclohexylphosphine as a catalyst for acrylonitrile dimerization has been described, with reaction temperatures between 50-90 °C and a catalyst amount of 0.1-5.0 wt% based on the mass of acrylonitrile. google.com

Another method for preparing 2-methylenethis compound through the dimerization of acrylonitrile utilizes an ionic liquid, such as 1-methyl-3-ethylimidazolium tetrafluoroborate (B81430) ([Emim]BF₄), as the reaction medium, along with a tri(alkyl/aryl) phosphine (B1218219) catalyst like triphenylphosphine. google.com This method can achieve reaction yields of up to 90.7% under specific conditions of volume ratio of acrylonitrile to ionic liquid, mass ratio of ionic liquid to catalyst, temperature (30-70 °C), and reaction time (8-24 hours). google.com

The reaction of acrylonitrile with tributylphosphine (B147548) can afford 2-methylenethis compound in a modest yield of about 10% after fractional distillation. wikipedia.org DABCO-catalyzed dimerization of acrylonitrile has been reported with a yield of 40% after 10 days at room temperature. wikipedia.org

Data Table: Synthesis Methods and Conditions

| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Conditions | Product | Yield (%) | Source(s) |

| Reaction with Potassium Cyanide | 1,3-Dichloro-2-propanol or 4-Chloro-3-hydroxybutyronitrile | Potassium Cyanide | Not specified in detail for direct this compound synthesis from these. | 3-Hydroxythis compound | - | orgsyn.orgorgsyn.org |

| Use of Epichlorohydrin | Epichlorohydrin | Inorganic cyanide (Potassium Cyanide, Sodium Cyanide) | In water; controlled temperature (e.g., 8-12 °C then room temperature, or 45-55 °C) | 3-Hydroxythis compound | 54-62 | epo.orgorgsyn.orgorgsyn.orgacs.org |

| Preparation of 4-Chloro-3-hydroxybutyronitrile from Epichlorohydrin (Intermediate) | Epichlorohydrin | Cyanide (Sodium Cyanide, Potassium Cyanide), Acid (Sulfuric acid, Acetic acid) | Weakly basic conditions (pH 8.0-10.0), 0-25 °C, in water/alcohol mixture | 4-Chloro-3-hydroxybutyronitrile | 78.4-96 | epo.orggoogle.comgoogle.com |

| Reaction of 4-Fluorobenzaldehyde with Malononitrile | 4-Fluorobenzaldehyde, Malononitrile | Basic conditions | In solvent (ethanol, acetonitrile), elevated temperatures | 2-(4-Fluorophenyl)this compound | - | evitachem.com |

| Dimerization of Acrylonitrile (Metal Halide and Tertiary Amine) | Acrylonitrile | Metal halide (ZnCl₂, AlCl₃), Tertiary amine (Triethylamine) | - | 2-Methylenethis compound | Up to 84 | chemicalbook.inwikipedia.orgchemicalbook.comresearchgate.net |

| Dimerization of Acrylonitrile (Tricyclohexylphosphine) | Acrylonitrile | Tricyclohexylphosphine | 50-90 °C, 0.1-5.0 wt% catalyst | 2-Methylenethis compound | - | google.comresearchgate.net |

| Dimerization of Acrylonitrile (Ionic Liquid and Phosphine) | Acrylonitrile | Ionic liquid ([Emim]BF₄), Tri(alkyl/aryl) phosphine (Triphenylphosphine) | 30-70 °C, 8-24 hours, specific volume/mass ratios | 2-Methylenethis compound | Up to 90.7 | google.com |

| Dimerization of Acrylonitrile (Tributylphosphine) | Acrylonitrile | Tributylphosphine | - | 2-Methylenethis compound | ~10 | wikipedia.org |

| Dimerization of Acrylonitrile (DABCO) | Acrylonitrile | DABCO | Room temperature, 10 days | 2-Methylenethis compound | 40 | wikipedia.org |

Tricyclohexylphosphine Catalysis

Side-Product in Hexanedinitrile Production

2-Methylenethis compound is also known to be produced as a side-product during the industrial production of hexanedinitrile (adiponitrile), a key precursor for nylon 66. wikipedia.orgwikipedia.org Hexanedinitrile is primarily manufactured through the electrochemical hydrodimerization or catalytic dimerization of acrylonitrile. wikipedia.orgwikipedia.org While the desired reaction is the tail-to-tail dimerization of acrylonitrile to form hexanedinitrile, head-to-tail dimerization can also occur, leading to the formation of 2-methylenethis compound as a co-product. wikipedia.org

Synthesis of this compound Derivatives via Michael Addition

This compound derivatives can be synthesized through Michael addition reactions, which involve the nucleophilic addition of a carbanion or other nucleophile to an activated alkene. nih.govrsc.org

Transition-Metal-Catalyzed Heteroaddition of Saturated Nitriles to Unsaturated Nitriles

A method for the selective synthesis of this compound derivatives involves the transition-metal-catalyzed heteroaddition of saturated nitriles to unsaturated nitriles via a Michael-type addition. nih.govrsc.org This approach allows for the formation of carbon-carbon bonds between two different nitrile species. nih.govrsc.org Recent research has demonstrated the use of earth-abundant manganese catalysts for the base-free addition of saturated nitriles, including benzylic and aliphatic nitriles, to α,β- and β,γ-unsaturated nitriles under mild conditions. nih.govrsc.orgresearchgate.net This transformation proceeds through a template-type pathway involving the selective activation of a saturated nitrile and the formation of an enamido complex intermediate, which acts as a nucleophile for the Michael addition to the unsaturated nitrile. nih.govrsc.orgresearchgate.net This method provides a facile route to this compound derivatives, which are valuable intermediates in the synthesis of N-heterocycles and in the polymer industry. nih.govresearchgate.net

Data Table: Selected Acrylonitrile Dimerization Results

| Catalyst System | Acrylonitrile Concentration (mol/L) | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Metal Halide + Tertiary Amine | Not specified | Not specified | Not specified | 2-Methylenethis compound | Up to 84 | wikipedia.org |

| [Emim]BF₄ + Triphenylphosphine | 3.0-15.2 | 30-70 | 8-24 | 2-Methylenethis compound | Up to 90.7 | google.com |

| Tricyclohexylphosphine | 3.0-15.2 | 50-90 | Not specified | 2-Methylenethis compound | High | google.com |

Note: Yields and specific conditions may vary depending on the specific metal halide, tertiary amine, ionic liquid, and phosphine catalyst used, as well as other reaction parameters.

Data Table: Manganese-Catalyzed Heteroaddition

| Catalyst Type | Saturated Nitrile | Unsaturated Nitrile | Conditions | Product Type | Selectivity | Reference |

| PNP-Manganese | Benzylic/Aliphatic | α,β- or β,γ-unsaturated | Mild, Base-free | This compound derivatives | Selective | nih.govrsc.org |

Note: Specific yields and substrate scope details for the manganese-catalyzed reaction would require consulting the detailed research findings in the cited literature.

Manganese-Catalyzed Base-Free Conditions

Recent advancements have demonstrated the selective synthesis of this compound derivatives through manganese catalysis under mild and base-free conditions. fishersci.co.ukwikidata.orgfishersci.at This approach involves the heteroaddition of saturated nitriles to α,β- and β,γ-unsaturated mononitriles. wikidata.orgfishersci.at This reaction proceeds efficiently with low catalyst loading and exhibits excellent functional group tolerance across a range of saturated and unsaturated nitriles. wikidata.orgfishersci.at This method represents an atom-economical strategy for the coupling of mononitriles into valuable dinitriles. wikidata.orgfishersci.at

Template-Type Pathways and Enamido Complex Intermediates

Mechanistic investigations into the manganese-catalyzed heteroaddition of nitriles suggest a template-type pathway. wikidata.orgfishersci.at A key aspect of this mechanism involves the formation of an enamido complex intermediate. wikidata.orgfishersci.at This intermediate is generated through the addition of a saturated nitrile to the manganese catalyst. wikidata.orgfishersci.at The enamido complex then acts as a nucleophile, participating in a Michael-type addition to unsaturated nitriles, leading to the formation of a new carbon-carbon bond and the generation of this compound derivatives. wikidata.orgfishersci.at This process highlights the synergistic cooperation between the manganese complex and saturated nitriles in facilitating this transformation. wikidata.org Template catalysis, where the metal center and ligand cooperatively activate substrates, is a notable feature of this methodology. fishersci.se

Preparation of Alpha-Nitro-Delta-Keto Nitrile from this compound

Information specifically detailing the preparation of alpha-nitro-delta-keto nitrile directly from this compound was not found in the consulted sources. However, alpha-nitro-delta-keto nitrile is recognized as a polyfunctionalized nitrile. thegoodscentscompany.com The synthesis of alpha-nitro-delta-keto nitrile has been reported from other starting materials, such as the reaction of a pyridinium (B92312) salt of nitroisoxazolone with acetone, proceeding through an intermediate alkene. synhet.com

Reaction Mechanisms and Pathways of this compound

This compound, possessing two nitrile groups, can undergo various reactions characteristic of this functional group, as well as reactions influenced by its specific molecular structure.

Hydrolysis Reactions of Nitrile Groups

Nitrile groups can undergo hydrolysis to form carboxylic acids. fishersci.befishersci.caamericanelements.com This transformation can be catalyzed by either acid or base. fishersci.befishersci.ca The mechanism of nitrile hydrolysis typically involves the conversion of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the corresponding carboxylic acid. fishersci.ca Under acidic conditions, the nitrile group is protonated, making the carbon atom more susceptible to nucleophilic attack by water. fishersci.be In basic conditions, hydroxide (B78521) ions act as the nucleophile attacking the carbon of the nitrile group. fishersci.ca Microbial hydrolysis of this compound derivatives using specific bacteria, such as Brevibacterium sp. R 312, has also been observed, potentially involving nitrile hydratase and amidase enzymes. bmrb.io

Reduction to Amines

Nitriles can be reduced to primary amines. wikipedia.orgfishersci.fi Common reducing agents for this conversion include lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a metal catalyst like nickel (catalytic hydrogenation). wikipedia.orgfishersci.fi The reduction of a nitrile with LiAlH₄ involves the addition of hydride ions to the carbon-nitrogen triple bond. fishersci.be This reaction pathway is related to the reduction of iminium ions, which can be formed during reductive amination processes. fishersci.ca The reduction of nitriles provides a method to synthesize primary amines with an increased carbon chain length compared to the starting material. fishersci.fi

Cyclization Reactions to Heterocyclic Compounds

Dinitriles like this compound can participate in cyclization reactions to form heterocyclic compounds. nih.gov The presence of two nitrile groups and the flexible carbon chain allows for intramolecular or intermolecular cyclization pathways, leading to the formation of various ring systems containing nitrogen atoms. For instance, reactions involving malononitrile, another dinitrile, have been shown to yield pyridine (B92270) derivatives through ring transformation reactions with pyrimidine. atamanchemicals.com While specific detailed mechanisms for the cyclization of this compound to a wide range of heterocycles were not extensively detailed in the provided sources, the capacity of dinitriles to undergo such cyclizations is a recognized aspect of their reactivity, contributing to the synthesis of nitrogen-containing heterocycles. nih.govfishersci.ca Ethylenediamine, a diamine that can be conceptually related to the reduction product of a dinitrile, is known to readily form heterocycles such as imidazolidines. wikipedia.org

Conversion of 3-Hydroxythis compound to 2-Amino-6-bromopyridine

3-Hydroxythis compound can be converted to 2-amino-6-bromopyridine. This transformation has been achieved by treating 3-hydroxythis compound with hydrogen bromide at 0°C. orgsyn.orgcore.ac.uk This reaction proceeds with a reported yield of approximately 70%. orgsyn.orgorgsyn.org The synthesis of 3-hydroxythis compound, a key intermediate in this conversion, can be carried out by reacting epichlorohydrin with potassium cyanide. orgsyn.orggoogle.com

Derivatization Reactions

This compound can undergo various derivatization reactions due to the presence of the nitrile functional groups and the central methylene (B1212753) carbons. While specific detailed reaction pathways for this compound derivatization were not extensively detailed in the search results, the presence of nitrile groups suggests potential reactions such as reduction to amines, hydrolysis to carboxylic acids, or reactions with organometallic reagents.

Dicarbonyl Compound Preparation

This compound has been utilized in the preparation of dicarbonyl compounds. sigmaaldrich.cnsigmaaldrich.comthermofisher.com Specifically, this compound, along with other dinitriles like malononitrile and adiponitrile, can be used in palladium-catalyzed addition reactions of potassium aryltrifluoroborates to construct 1,5-dicarbonyl compounds. figshare.com This methodology allows for the synthesis of alkyl aryl ketones and diketone compounds. figshare.com

Electrochemical Hydrooligomerization

Electrochemical processes can be applied to nitriles, including those related to this compound. While direct electrochemical hydrooligomerization of this compound was not explicitly detailed, the electrochemical hydrodimerization of acrylonitrile, a related compound, is a known process to produce hexanedinitrile. wikipedia.org 2-Methylenethis compound, a dimerization product of acrylonitrile, undergoes electrochemical hydrodimerization to yield 1,3,6,8-tetracyanooctane. wikipedia.org This suggests the potential for electrochemical methods to induce oligomerization in systems involving this compound or its derivatives.

Ritter Reaction for Heterocycle Synthesis

The Ritter reaction typically involves the addition of a nitrile to a carbocation, followed by hydrolysis to form an amide. This reaction is a versatile method for synthesizing amides and can be applied to the synthesis of heterocycles. While the search results did not provide specific examples of this compound directly undergoing a Ritter reaction for heterocycle synthesis, nitriles are general substrates for this transformation. The structure of this compound, with its two nitrile groups, could potentially participate in intramolecular or intermolecular Ritter reactions to form nitrogen-containing heterocycles under appropriate conditions, although specific examples were not found within the scope of this search.

Advanced Spectroscopic Characterization and Computational Studies

Rotational Spectroscopy of Glutaronitrile

Rotational spectroscopy is a powerful tool for determining the precise structure of molecules in the gas phase. For this compound, both high-resolution and broadband techniques have been employed. aanda.orgnih.govnih.gov

Fourier Transform Microwave (FTMW) Spectroscopy

Fourier Transform Microwave (FTMW) spectroscopy has been utilized to study the rotational spectrum of this compound in the centimetre-wave region, typically between 6 and 20 GHz. aanda.orgnih.govnih.gov This technique offers high resolution, which is essential for resolving the fine details of the spectrum, such as hyperfine splittings. aanda.orgnih.govaanda.org In FTMW experiments, this compound molecules are often cooled to a low rotational temperature (around 2 K) using a supersonic jet expansion, which simplifies the spectrum by reducing the number of populated rotational energy levels. aanda.orgnih.govaanda.org The high resolution of FTMW spectroscopy allows for accurate frequency measurements, typically better than 3 kHz, and a resolution better than 5 kHz. aanda.orgnih.govaanda.org

Broadband Millimetre-Wave Spectroscopy

In addition to FTMW spectroscopy, broadband millimetre-wave (mmW) spectroscopy has been used to record the rotational spectrum of this compound in a higher frequency range, such as 72–116.5 GHz. aanda.orgnih.govnih.gov This technique, often based on radio astronomy receivers with fast Fourier transform backends, allows for the observation of a wider spectral range simultaneously. aanda.orgnih.govnih.govjetir.org Unlike FTMW in a supersonic jet, mmW spectra are typically recorded at room temperature, resulting in a more complex spectrum with a larger number of observed transitions. aanda.orgnih.gov While the resolution in mmW spectroscopy is generally lower than in FTMW (e.g., 38.14 kHz spectral resolution), it provides complementary information and allows for the measurement of transitions with higher J and Kₐ quantum numbers. aanda.orgnih.gov

Conformational Analysis: "gg" Species and its Rotational Parameters

This compound can exist in several different conformations in the gas phase due to the flexibility of its carbon chain. researchgate.netresearchgate.net Theoretical calculations predict the existence of four conformers within a certain energy window. researchgate.netresearchgate.net However, spectroscopic studies have primarily observed the rotational spectrum of the most stable conformer, referred to as the "gg" species. aanda.orgnih.govjetir.orgresearchgate.net This conformer is considered the global minimum energy structure and is therefore the most abundant in the gas phase under experimental conditions. nih.govjetir.orgresearchgate.net The "gg" conformer of this compound is a near-prolate molecule possessing C₂ symmetry, with the C₂ axis coinciding with its molecular b-axis. nih.govjetir.org This symmetry results in the molecule having only one non-zero dipole moment component, which is along the b-axis. nih.govjetir.org

Analysis of the rotational spectra obtained from both FTMW and mmW experiments allows for the accurate determination of the rotational parameters for the "gg" conformer. aanda.orgnih.govnih.govjetir.org These parameters include rotational constants (A, B, and C) and centrifugal distortion constants (quartic and sextic). aanda.orgnih.govnih.govjetir.org A total of 111 rotational transitions for the "gg" conformer were measured using FTMW spectroscopy, with maximum J and Kₐ quantum numbers of 54 and 18, respectively. aanda.orgnih.govnih.gov In the mmW range, 89 rotational transitions were recorded. jetir.org A combined fit of the data from both techniques provides a comprehensive set of spectroscopic constants. aanda.org

Here is a sample of the types of rotational parameters determined for the "gg" conformer of this compound:

| Parameter | Value (MHz) | Uncertainty (1σ) |

| Rotational Constant A | ||

| Rotational Constant B | ||

| Rotational Constant C | ||

| Quartic Centrifugal Distortion | ||

| Sextic Centrifugal Distortion |

Nuclear Quadrupole Coupling Hyperfine Splittings

This compound contains two equivalent ¹⁴N nuclei, which have a nuclear spin of I = 1. aanda.orgnih.govaanda.orgjetir.org The presence of these nuclei leads to nuclear quadrupole coupling, which causes a splitting of the rotational transitions into multiple hyperfine components. aanda.orgnih.govaanda.orgjetir.org This splitting arises from the interaction between the electric quadrupole moment of the nitrogen nuclei and the electric field gradient at the nucleus created by the surrounding molecular charge distribution. nih.govaanda.org

FTMW spectroscopy, with its high resolution, is particularly well-suited for resolving these hyperfine splittings. aanda.orgnih.govaanda.org For the "gg" conformer of this compound, 228 hyperfine components corresponding to 24 pure rotational transitions were observed using FTMW. nih.govaanda.org The analysis of these splittings allows for the determination of the nuclear quadrupole coupling constants, which provide information about the electronic environment around the nitrogen nuclei. aanda.orgnih.govnih.govaanda.orgjetir.org In contrast, in the mmW spectra recorded at room temperature, the hyperfine splittings were generally not resolved due to the larger experimental line broadening. aanda.orgnih.govaanda.orgjetir.org

Nuclear Spin Statistics on Transition Intensities

For this compound, the C₂ operation about the b-axis exchanges the positions of three non-equivalent pairs of hydrogen atoms and two equivalent nitrogen atoms. aanda.orgnih.govjetir.org This symmetry leads to different nuclear statistical weights for rotational levels depending on the symmetry of the rotational wavefunction. For the "gg" conformer, the nuclear statistical weights for rotational levels with Kₐ + K<0xE2><0x82><0x96> = even and odd are 23 and 25, respectively. jetir.org This difference in statistical weights leads to an intensity alternation in the rotational spectrum, where transitions connecting levels with different Kₐ + K<0xE2><0x82><0x96> parity have different intensities. aanda.orgnih.govjetir.orgaanda.orgresearchgate.net This influence of nuclear spin statistics is observable in the mmW spectrum. aanda.orgnih.govjetir.org

Applications of Spectroscopic Data in Astrochemistry

Molecular spectroscopy plays a central role in astrochemistry, providing the "molecular fingerprints" necessary for identifying molecules in the interstellar medium (ISM). epj-conferences.orgrsc.org The accurate rotational parameters and transition frequencies determined from laboratory spectroscopic studies of molecules like this compound are crucial for guiding astronomical searches. aanda.orgnih.govnih.govepj-conferences.orgrsc.org

Nitriles are a class of molecules that constitute a significant percentage of the molecules observed in the ISM. aanda.orgnih.govnih.gov However, only a limited number of dinitriles have been detected in space so far. aanda.orgnih.govnih.gov The lack of astronomical detections for dinitriles may be partly attributed to the absence of comprehensive laboratory rotational spectroscopic data. aanda.orgnih.govnih.gov

The laboratory spectroscopic data for the "gg" conformer of this compound, including its rotational and centrifugal distortion constants and predicted transition frequencies, have been used to search for this molecule in various astrophysical environments. aanda.orgnih.govnih.govjetir.org These searches have been conducted in cold and warm molecular clouds such as Orion KL, Sgr B2(N), B1-b, and TMC-1, utilizing spectral surveys captured by telescopes like the IRAM 30m telescope. aanda.orgnih.govnih.govjetir.org

Despite these searches, this compound has not yet been detected in the ISM. aanda.orgnih.govnih.govjetir.org However, the spectroscopic data obtained have allowed for the determination of upper limits on the column densities of this compound in these regions. aanda.orgnih.govnih.govjetir.org These upper limits provide valuable constraints for astrochemical models that aim to understand the formation and abundance of molecules in space. The non-detection of this compound, compared to the detection of analogous molecules like succinonitrile (B93025), also provides insights into the chemical processes occurring in these interstellar clouds. aanda.orgnih.govnih.gov

Search for this compound in Interstellar Medium (ISM)

The Interstellar Medium (ISM) is the matter and radiation that exists in the space between the star systems within a galaxy. It consists of gas, dust, and cosmic rays. The presence and distribution of molecules in the ISM provide crucial information about the chemical evolution of the universe and the processes leading to star and planet formation. Nitriles, characterized by the presence of a cyano group (-C≡N), are of particular interest in astrochemistry as they are considered potential precursors to more complex organic molecules. nih.gov While nitriles constitute a significant portion of detected interstellar molecules, only a limited number of dinitriles have been identified in the ISM to date. nih.govaanda.org This scarcity can be partly attributed to the lack of comprehensive laboratory rotational spectroscopic data for many dinitriles, which are essential for their astronomical detection via radio telescopes. nih.govaanda.org

Recent astronomical searches have targeted this compound to assess its presence in various interstellar environments. nih.govastrochymist.orgjetir.org

Observations in Cold and Warm Molecular Clouds (Orion KL, Sgr B2(N), B1-b, TMC-1)

Searches for this compound have been conducted in several well-studied molecular clouds, which represent different physical conditions within the ISM. These include:

Orion KL (Orion Kleinmann-Low Nebula): A massive star-forming region known for its rich molecular chemistry and high temperatures in certain areas (warm core). nih.govaanda.orgjetir.org

Sgr B2(N) (Sagittarius B2(North)): A giant molecular cloud located near the Galactic Center, characterized by high density and temperature gradients. nih.govaanda.orgjetir.org

B1-b (Barnard 1b): A cold, dense core within the Barnard 1 dark nebula in the Perseus molecular cloud, representing a cold starless or prestellar core environment. nih.govastrochymist.org

TMC-1 (Taurus Molecular Cloud 1): A cold, dark molecular cloud known for its rich hydrocarbon and nitrile chemistry. nih.govastrochymist.orgjetir.org

These searches utilized spectral surveys obtained by instruments such as the IRAM 30m telescope at 3mm wavelengths. nih.govaanda.orgjetir.org Laboratory rotational spectra of this compound, particularly for its most stable conformer (gg), were measured with high precision using techniques like Fourier transform microwave (FTMW) spectroscopy and broadband millimeter-wave spectroscopy. nih.govaanda.orgjetir.org These laboratory data, including rotational, nuclear quadrupole coupling, and centrifugal distortion constants, were then used to predict astronomical transitions and search for corresponding emission lines in the observed spectral surveys of the target molecular clouds. nih.govaanda.orgjetir.org

Despite these dedicated searches, this compound was not detected in Orion KL, Sgr B2(N), B1-b, or TMC-1. nih.govaanda.orgastrochymist.orgjetir.org This lack of detection indicates that this compound, if present in these regions, exists below the detection limits of the observations.

Derivation of Upper Limits for Column Densities

Since this compound was not detected, upper limits for its column density were derived for each observed molecular cloud. nih.govaanda.orgjetir.org The column density represents the total number of molecules of a given species along the line of sight through a particular region of space. Deriving upper limits provides constraints on the maximum possible abundance of this compound in these environments.

The derived upper limits for this compound's column densities were reported to be a factor of 1.5 and 5 lower than the total column densities obtained for the analogous dinitrile, succinonitrile, in Orion KL and Sgr B2, respectively. nih.govaanda.orgjetir.org This comparison suggests that this compound might be less abundant than succinonitrile in these regions, or that the observational limitations, such as line confusion in the spectral surveys, contribute to relatively high upper limits for non-detected species. aanda.org

While specific numerical values for the upper limits in each cloud were not consistently available across the search results, the studies confirm that such limits were established based on the sensitivity of the IRAM 30m observations and the precisely measured laboratory rotational parameters of this compound. nih.govaanda.orgjetir.org

Other Advanced Spectroscopic Methods

Beyond astronomical searches, various advanced spectroscopic techniques are employed to study this compound and its derivatives in different chemical contexts, providing insights into their structure, interactions, and properties.

Raman Spectroscopy for Solvation Shell Analysis

Raman spectroscopy is a vibrational spectroscopic technique that provides information about the molecular vibrations of a substance, which are influenced by its chemical structure and environment. It is particularly useful for studying solvation shells, the layer of solvent molecules surrounding a solute species.

Raman spectroscopy has been utilized to investigate the solvation behavior of ions in electrolytes containing this compound. For instance, studies on this compound-based electrolytes for zinc-ion batteries have employed Raman spectroscopy to analyze the coordination environment of Zn²⁺ ions. rsc.orgrsc.orgqust.edu.cn These studies demonstrated that this compound molecules can participate in the primary solvation shell of Zn²⁺ ions, coordinating through their nitrile groups. rsc.orgrsc.org The strong coordination between Zn²⁺ and this compound can effectively regulate the solvation structure, influencing the interaction between the ion and other solvent molecules, such as water or perchlorate (B79767) anions. rsc.orgrsc.org

Analysis of characteristic Raman bands, such as those corresponding to the C≡N stretching vibrations of this compound, can reveal shifts and changes in intensity upon the addition of salts, indicating the involvement of the nitrile groups in coordinating with the metal ions. rsc.orgresearchgate.netresearchgate.net Combined with computational methods like molecular dynamics simulations, Raman spectroscopy provides valuable insights into the composition and structure of the solvation shells in these systems. rsc.orgrsc.orgresearchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. GC-MS is widely used for the analysis of volatile and semi-volatile organic compounds. For compounds that are not sufficiently volatile or are thermally labile, chemical derivatization is often employed to make them suitable for GC analysis. sigmaaldrich.comjfda-online.com

While direct analysis of this compound by GC-MS is possible given its boiling point, the technique is also highly valuable for analyzing this compound derivatives. For example, methyldibromo this compound, a derivative of this compound, has been analyzed using GC-MS. wikipedia.orgresearchgate.net Methods have been developed for the determination of methyldibromo this compound in various matrices, such as cosmetic products, utilizing GC-MS after appropriate sample preparation, often involving dilution in a solvent like methanol (B129727). researchgate.net The GC separates the components of the sample, and the MS detector provides mass spectra that allow for the identification and quantification of the target derivative. researchgate.net Electron ionization (EI)-MS in positive ionization mode is a common detection method used in such analyses. researchgate.net

GC-MS can also be applied in studies involving reactions where this compound or its derivatives are reactants or products. For instance, GC-MS has been mentioned in the context of analyzing reaction mixtures containing this compound or related dinitriles or their derivatives. google.com Derivatization strategies, such as silylation or acylation, might be employed to improve the volatility or detectability of specific derivatives for GC-MS analysis. sigmaaldrich.comjfda-online.com

Liquid Chromatography with Electrochemical Detection for Derivatives

Liquid Chromatography with Electrochemical Detection (LC-ECD or HPLC-ECD) is another sensitive analytical technique, particularly suited for the detection of electroactive compounds in liquid samples. lcms.czmdpi.comamuzainc.comresearchgate.net This method separates components in a liquid mobile phase using high-performance liquid chromatography (HPLC) and then detects them based on their electrochemical properties (oxidation or reduction) at an electrode surface. lcms.czmdpi.comamuzainc.com

While this compound itself may not be directly amenable to highly sensitive ECD without derivatization, LC-ECD can be applied to analyze electroactive derivatives of this compound or other related compounds in matrices where LC separation is advantageous. Derivatization can be used to introduce an electroactive moiety into a molecule that is not inherently electroactive, thereby enabling its detection by ECD. lcms.czmdpi.com

Studies have reported the use of liquid chromatography with electrochemical detection for the analysis of certain derivatives, such as methyldibromo this compound. researchgate.net This indicates that LC-ECD can be a valuable tool for analyzing specific this compound derivatives, potentially offering high sensitivity and selectivity for electroactive species in complex samples where GC might not be suitable. lcms.czthermofisher.com LC-ECD is particularly useful for analyzing polar or non-volatile compounds that are difficult to analyze by GC. sigmaaldrich.com

UV-DAD and ESI-MS in Derivative Analysis

While comprehensive studies focusing solely on the UV-DAD and ESI-MS analysis of a broad range of this compound derivatives are not extensively documented in the provided search results, these techniques are standard tools in the characterization of organic compounds and reaction mixtures involving nitriles.

Analysis of reaction mixtures involving this compound, such as those with elemental sulfur, has utilized techniques like GC-MS to identify resulting thiophene-bearing compounds and thiones mdpi.com. This indicates that mass spectrometry is a valuable tool for identifying products formed from this compound reactions. Another study mentions the synthesis of 2-(4-Fluorophenyl)this compound (B8631636), noting that its characterization and reactivity profiles are typically assessed evitachem.com. General mass spectra of glutaronitriles have also been referenced in studies concerning their derivatives core.ac.uk. UV-Vis spectroscopy, often coupled with DAD, is commonly used to detect chromophores, which may be present in this compound derivatives depending on their structure, particularly if conjugated systems or aromatic rings are introduced evitachem.com.

While specific detailed protocols or extensive datasets for UV-DAD and ESI-MS applied directly to a wide array of this compound derivatives were not prominently found, the principles of these methods are applicable. ESI-MS is well-suited for analyzing polar and less volatile compounds, potentially including various functionalized glutaronitriles, providing molecular weight information and fragmentation patterns for structural elucidation. UV-DAD is effective for detecting derivatives possessing UV-absorbing chromophores, allowing for their identification and quantification in mixtures.

Computational Chemistry and Theoretical Modeling

Computational chemistry plays a crucial role in understanding the intrinsic properties of this compound, its conformational preferences, interactions with other species, and reaction pathways. High-level ab initio calculations and molecular dynamics simulations provide valuable insights that complement experimental observations.

Quantum Chemical Calculations (e.g., MP2/cc-pVTZ, CCSD/cc-pVTZ)

Quantum chemical calculations have been extensively applied to study the conformational landscape and spectroscopic properties of this compound. Studies have employed levels of theory such as MP2/cc-pVTZ and CCSD/cc-pVTZ to investigate the minimum energy structures aanda.orgnih.govaanda.orgjetir.orgresearchgate.net. These calculations predict the existence of multiple conformers in the gas phase, arising from rotations around the carbon-carbon single bonds in the aliphatic chain aanda.orgnih.govaanda.orgjetir.orgresearchgate.net.

For this compound, four conformers have been identified within a specific energy window through these calculations: gg, gt, tt, and gg′ aanda.orgnih.govaanda.org. The conformers are labeled based on the dihedral angles of their carbon atom skeleton aanda.orgnih.govresearchgate.net. Calculations at the CCSD/cc-pVTZ level of theory have been used to optimize the structures of these conformers and determine their relative stabilities and rotational parameters aanda.orgnih.govaanda.orgresearchgate.net. These theoretical calculations are essential for predicting rotational transition frequencies, which are then used to guide and support experimental spectroscopic investigations, such as rotational spectroscopy aanda.orgnih.govaanda.orgjetir.org.

Theoretical spectroscopic constants, electric dipole moment components, and relative energies for the four conformers of this compound calculated at the CCSD/cc-pVTZ level of theory have been reported aanda.orgnih.govaanda.org. These data are critical for the accurate assignment of experimental spectra and for understanding the distribution of conformers. For instance, the gg conformer is predicted to be the global minimum energy structure aanda.orgnih.govaanda.orgjetir.org.

Table 1: Theoretical Parameters for this compound Conformers (CCSD/cc-pVTZ)

| Conformer | Relative Energy (kJ/mol) | Rotational Constant A (MHz) | Rotational Constant B (MHz) | Rotational Constant C (MHz) | Dipole Moment (Debye) |

| gg | 0.00 | 4767.1 | 1571.6 | 1439.5 | - |

| gt | - | 7417.1 | 1198.5 | 961.3 | - |

| tt | - | 11932.6 | 961.3 | - | - |

| gg′ | - | 3461.8 | 2282.7 | - | - |

Quantum chemical calculations have also been applied to study core electron binding energies of this compound derivatives using Density Functional Theory (DFT) ubc.ca.

Molecular Dynamics Simulations for Solvation Shells

Molecular dynamics (MD) simulations have been employed to investigate the behavior of this compound in solution, particularly concerning its solvation characteristics. In the context of battery electrolytes, this compound has been explored as a solvent or co-solvent rsc.orgrsc.orgqust.edu.cnacs.orgnih.gov.

MD simulations have demonstrated that this compound molecules can participate in the primary solvation shell of ions, such as Zn²⁺, in electrolyte solutions rsc.orgrsc.orgqust.edu.cn. The strong coordination between ions and this compound can effectively regulate the solvation shells, influencing the interactions between the ion and other solvent molecules like water or anions rsc.orgrsc.org. This regulation of the solvation structure is crucial for understanding and improving the performance of electrochemical devices like zinc-ion batteries rsc.orgrsc.orgqust.edu.cn.

Studies using MD simulations have investigated the solvation properties of electrolytes containing this compound and salts like lithium bistrifluorosulfonimide (LiTFSI) acs.orgnih.gov. Radial distribution functions obtained from these simulations provide insights into the proximity and arrangement of solvent molecules and anions around the ions, revealing the composition of the solvation shells acs.org. These simulations can also help in understanding the formation of networked structures in electrolytes as a function of concentration and temperature acs.orgnih.gov.

MD simulations, including ab initio molecular dynamics (AIMD), have also been used to study bulk electrolyte effects on electrochemical stability, comparing this compound-based electrolytes with those based on similar dinitriles lbl.gov.

Theoretical Studies on Reaction Mechanisms

Theoretical studies, often utilizing quantum chemical methods, have been conducted to explore the mechanisms of reactions involving this compound. These studies aim to elucidate the step-by-step processes, transition states, and intermediates involved in chemical transformations.

For instance, theoretical investigations have been performed on reactions that can lead to the formation of this compound derivatives. This includes studies on the manganese-catalyzed heteroaddition of saturated nitriles to unsaturated nitriles, a process that can generate this compound derivatives rsc.org. Mechanistic studies using computational methods have helped propose template-type pathways involving intermediates in such reactions rsc.org.

Theoretical calculations have also been used to understand potential reaction pathways of dinitriles in extraterrestrial environments acs.orgnih.gov. While these studies might focus on smaller nitriles or the formation of unsaturated dinitriles, the computational methodologies are relevant to studying this compound's potential reactivity under various conditions.

Furthermore, theoretical studies have investigated the mechanisms of electrolyte degradation, where this compound might be involved as a solvent nih.gov. These studies can explore how this compound interacts with ions and other electrolyte components during electrochemical processes.

Energy Parameters in Reaction Complexes (Binding Energy, Activation Energy, Reaction Energy)

Computational chemistry allows for the calculation of various energy parameters that characterize reaction complexes and pathways involving this compound. These parameters provide quantitative insights into the feasibility and kinetics of reactions.

Relative energies of different conformers of this compound have been calculated, indicating their thermodynamic stability aanda.orgnih.govaanda.orgjetir.org. For example, the gg conformer is identified as the global minimum aanda.orgnih.govaanda.orgjetir.org. Energy barriers for conformational interconversion have also been calculated, providing information about the dynamics of the molecule aanda.orgjetir.org. An energy barrier of 698 cm⁻¹ (equivalent to approximately 8.35 kJ/mol or 2 kcal/mol) was found at the CCSD/cc-pVTZ level of theory for the interconversion between the gt and gg conformers, suggesting potential for collisional relaxation between conformers aanda.orgjetir.org.

Activation energies for processes involving this compound in the context of electrolytes have been investigated. For instance, activation energies related to ion migration in this compound-based plastic electrolytes doped with salts like LiTFSI have been reported, with values around 17 kJ/mol found in some studies rsc.orgrsc.org. These values provide insight into the energy required for ions to move through the electrolyte medium. Activation energies for conformational relaxation in molecular glass-forming liquids, including comparisons with ab initio calculations, have also been studied, providing a link between theoretical predictions and experimental observations of molecular dynamics mdpi.com.

While the term "binding energy" is used in the context of core electron binding energies of a this compound derivative ubc.ca or the energy associated with electron attachment to nitriles arxiv.org, direct calculations of binding energies for typical reaction complexes formed by this compound with other reactants in organic synthesis were not prominently featured in the search results. However, theoretical studies on reaction mechanisms implicitly involve the calculation of energies of reactant complexes, transition states, and product complexes, from which reaction energies and activation energies are derived acs.orgnih.gov.

The energy parameters obtained from computational studies are crucial for understanding the thermodynamics and kinetics of reactions and processes involving this compound, providing a theoretical foundation for predicting its behavior in various chemical environments.

Table 2: Examples of Calculated Energy Parameters

| Parameter | Value (kJ/mol) | Level of Theory / Method | Context | Source |

| gg conformer relative energy | 0.00 | CCSD/cc-pVTZ | Gas phase conformer stability | aanda.orgnih.govaanda.orgjetir.org |

| gt-gg interconversion barrier | ~8.35 (~698 cm⁻¹) | CCSD/cc-pVTZ | Conformational dynamics | aanda.orgjetir.org |

| Li⁺ migration activation energy | ~17 | Arrhenius law from NMR/Dielectric data | LiTFSI in this compound-based electrolyte | rsc.orgrsc.org |

Note: Values are approximate and may vary slightly depending on the specific computational setup and experimental conditions.

Applications of Glutaronitrile in Advanced Materials Science and Organic Synthesis

Polymer Science and Materials Applications

Glutaronitrile plays a role in polymer science, acting as a precursor or monomer in the synthesis of various polymeric materials with applications in diverse technological areas.

Precursor for Polymers and Materials

This compound can function as a precursor for the production of different polymers and materials. solubilityofthings.com This is particularly relevant in the fields of organic electronics and nanotechnology. solubilityofthings.com

Organic Electronics and Nanotechnology

In organic electronics and nanotechnology, pentanedinitrile (this compound) can act as a precursor for producing various polymers and materials. solubilityofthings.com Organic electronic devices utilize organic materials, such as semiconductors and conductive polymers, as active layers. researchgate.netmdpi.com These materials offer advantages like flexibility, low cost, and potential for facile processing. researchgate.netmdpi.com The development of new organic semiconductors and conductive polymers is crucial for the advancement of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). researchgate.net this compound's role as a precursor suggests its involvement in the synthesis of monomers or polymer chains used in these applications.

Monomer in Polyamide and Polyurethane Synthesis

This compound, or derivatives synthesized from it, can be involved in the synthesis of polyamides and polyurethanes. Polyamides are polymers linked by amide bonds, occurring naturally in proteins like wool and silk, and artificially in materials like nylons and aramids. wikipedia.org Synthetic polyamides are produced through step-growth polymerization, often involving the reaction of diamines and diacids or diacid halides. wikipedia.org While polyamides are typically synthesized from monomers containing amine and carboxylic acid groups, polyamides can also be synthesized from dinitriles using acid catalysis via an application of the Ritter reaction. wikipedia.org This indicates a potential route for this compound, a dinitrile, to be used in polyamide synthesis. Polyurethanes are a class of polymers formed by linking organic units with carbamate (B1207046) (urethane) links, typically produced by reacting a polymeric isocyanate with a polyol. wikipedia.org The synthesis of polyurethanes often involves monomers with hydroxyl and isocyanate functional groups. wikipedia.orgmdpi.comrsc.org While the direct use of this compound as a primary monomer in conventional polyamide or polyurethane synthesis is not as widely documented as diacids, diamines, diols, or diisocyanates, its nitrile groups can be chemically transformed into other functional groups, such as amines or carboxylic acids, which are then used in the polymerization reactions. For instance, 3-hydroxythis compound, a related compound, is a precursor for diamines used in hair coloring and monomers for high-strength fibers, which can then be converted into polyamide oligomers or polymers by reaction with a diacid. google.com

Electrolyte Additive in High Energy/Power Li-Ion Batteries

This compound has been evaluated as a co-solvent and additive in electrolytes for high energy/power lithium-ion batteries. researchgate.netcanada.ca The instability of the electrode/electrolyte interface is a significant challenge in developing high-voltage lithium-ion batteries, and improving this stability is crucial for commercialization. Dinitriles, including this compound, have been introduced as promising electrolyte solvents due to their favorable thermal properties and broad electrochemical stability range. researchgate.netcanada.ca this compound, specifically, exhibits high anodic and thermal stability, as well as desirable physical properties compared to other aliphatic dinitriles. canada.ca

Studies have shown that this compound can be used as a co-solvent in electrolyte mixtures, demonstrating high ionic conductivities and low viscosities. researchgate.netcanada.ca For example, a 1 M LiTFSI electrolyte solution in this compound and ethylene (B1197577) carbonate (EC) mixture (1:1 by volume) showed ionic conductivities of 5 mS cm⁻¹ and viscosities of 7 cP at 20 °C. researchgate.netcanada.ca The addition of EC as a co-solvent and Li(bioxalatoborate) (LiBOB) as a co-salt has been found to enhance the stability of this compound-based electrolytes on graphite (B72142) anodes, leading to moderately good discharge capacities and low capacity fade in Li-ion batteries incorporating graphite and LiCoO₂ electrodes. researchgate.netcanada.ca

Research indicates that this compound-based electrolytes can support a wide electrochemical window, potentially enabling the use of high-voltage cathodes. researchgate.net The anodic stability of nitrile-containing electrolytes is often attributed to the preferential chemisorption of nitrile molecules on the transition metal oxide surface. researchgate.net

However, a historical challenge with dinitriles as lithium electrolytes has been their inability to form a stable solid-electrolyte interphase (SEI). researchgate.net The addition of co-solvents like ethylene carbonate has been shown to help overcome this issue. researchgate.net

Here is a table summarizing some electrolyte properties:

| Electrolyte Composition | Ionic Conductivity (mS cm⁻¹) at 20 °C | Viscosity (cP) at 20 °C | Anodic Stability (vs Li⁺/Li) | Reference |

| 1M LiTFSI in GLN:EC (1:1 by volume) | 5 | 7 | > 6 V | researchgate.netcanada.ca |

| 1M LiTFSI in GLN | - | - | > 6 V | canada.ca |

Regulation of Solvation Shells in Zinc-Ion Batteries

This compound has also been explored in the context of zinc-ion batteries (ZIBs), specifically in regulating the solvation shells of Zn²⁺ ions. rsc.orgrsc.orgqust.edu.cn Aqueous electrolytes in ZIBs face challenges such as dendrite growth, parasitic reactions, and cathode dissolution due to the presence of free water molecules. rsc.orgrsc.orgqust.edu.cn A this compound-based electrolyte, formed by mixing this compound with hydrated Zn(ClO₄)₂·6H₂O without added water, has been reported to mitigate these issues. rsc.orgrsc.orgqust.edu.cn

Studies using Raman spectroscopy and computational simulations have demonstrated that this compound molecules can participate in the primary solvation shell of Zn²⁺ ions. rsc.orgrsc.orgqust.edu.cn The strong coordination between Zn²⁺ and the nitrile groups of this compound can reorganize the coordination states of Zn²⁺ ions, weakening the binding affinity of Zn²⁺ with water and perchlorate (B79767) anions (ClO₄⁻). rsc.org This results in increased distances between Zn²⁺ and H₂O molecules or ClO₄⁻ anions in the solvation shell. rsc.org

This regulation of the solvation shell leads to a larger energy barrier for parasitic reactions. rsc.org Furthermore, in this this compound-based electrolyte, water molecules primarily exist in a confined state rather than a free state, contributing to excellent electrochemical performance. rsc.orgrsc.orgqust.edu.cn

Interfacial Chemistry in Battery Systems

This compound's influence extends to the interfacial chemistry within battery systems, particularly in the formation of stable interphase layers. In zinc-ion batteries, the this compound-based electrolyte facilitates the in situ formation of a ZnO-rich solid electrolyte interface (SEI) on the zinc anode during the early stages of the plating/stripping process. rsc.orgrsc.orgqust.edu.cn This SEI layer is effective in inhibiting parasitic reactions, thereby improving the stability of the battery. rsc.orgrsc.orgqust.edu.cn The inhibition of parasitic reactions also contributes to the formation of a uniform SEI layer, which in turn enables smooth zinc deposition. rsc.org

In lithium-ion batteries, the stability of the electrode/electrolyte interface is critical for performance, especially at high voltages. researchgate.net While traditional carbonate electrolytes can be unstable at elevated voltages, leading to reduced cycle life and safety concerns, dinitrile-based electrolytes, including those containing this compound, offer higher anodic stability. researchgate.netgoogle.com The interaction between nitrile molecules and the electrode surface, such as preferential chemisorption on transition metal oxides, is believed to contribute to the anodic stability and the formation of protective interphases. researchgate.net The use of co-solvents like ethylene carbonate with this compound has been shown to be crucial for forming a stable SEI on graphite anodes in Li-ion batteries. researchgate.net

The formation of a stable and effective electrode/electrolyte interface is a key factor in achieving high capacity retention and long cycle life in both Li-ion and Zn-ion battery systems utilizing this compound-based electrolytes. researchgate.netcanada.carsc.orgrsc.orgqust.edu.cn

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are extended structures formed by the coordination of metal ions or clusters with organic ligands. wikipedia.orgchalmers.se this compound can act as a linker in the construction of these materials due to its two nitrile groups, which can coordinate to metal centers. niscpr.res.inresearchgate.net The flexibility of the aliphatic chain in this compound can influence the resulting structure and properties of the coordination polymer or MOF. nih.gov

This compound in Silver Dinitrile Complexes

This compound has been used in the synthesis of silver dinitrile complexes, which can form coordination chain structures. nih.govscilit.comacs.orgresearchgate.net Crystalline materials have been isolated from the reaction of silver carborane salts with nitrile ligands, including this compound. nih.govscilit.comacs.orgresearchgate.net These complexes can exhibit coordination chain structures, distinct from the common diamondoid or 2D layer structures observed in some other silver dinitrile complexes. acs.org In some silver complexes with cobalt(III) bis(dicarbollide) anions, the silver cation coordinates to two this compound ligands and also shows close agostic interactions with B-H bonds of the carborane anion. mdpi.com

Here is a table summarizing some silver-glutaronitrile complexes and their structures:

| Complex | Anion | Structure Type |

| [Ag(this compound)₂][Co(C₂B₉H₁₂)]₂ | [Co(C₂B₉H₁₂)]⁻ | Coordination chain |

| {Ag(this compound)[Co(C₂B₉H₁₁)]₂} | [Co(C₂B₉H₁₁)]⁻ | Coordination chain |

| [Ag(this compound)₂][Co(C₂B₉H₁₂)]₂ nih.govscilit.comacs.orgresearchgate.net | [Co(C₂B₉H₁₂)]⁻ nih.govscilit.comacs.orgresearchgate.net | Coordination chain nih.govscilit.comacs.orgresearchgate.net |

| {Ag(this compound)[Co(C₂B₉H₁₁)]₂} nih.govscilit.comacs.orgresearchgate.net | [Co(C₂B₉H₁₁)]⁻ nih.govscilit.comacs.orgresearchgate.net | Coordination chain nih.govscilit.comacs.orgresearchgate.net |

Bis(tetrazolyl)alkane-based Fe(II) Coordination Polymers